molecular formula C21H20F3N3O4S B504345 N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea

Katalognummer: B504345
Molekulargewicht: 467.5g/mol
InChI-Schlüssel: JVDKACFYUHCKQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a trifluoromethyl group, and a benzodioxine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea typically involves multi-step organic reactions. The process begins with the preparation of the core benzodioxine structure, followed by the introduction of the morpholine and trifluoromethyl groups through nucleophilic substitution and electrophilic aromatic substitution reactions. The final step involves the formation of the carbamothioyl linkage under controlled conditions, often using reagents such as thionyl chloride or isothiocyanates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its desired form.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the morpholine nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-{[3-(morpholin-4-yl)propyl]carbamoyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
  • 3,4-Dimethyl-N-(2-morpholin-4-yl-5-trifluoromethyl-phenyl)-benzenesulfonamide

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the morpholine ring provides additional sites for chemical modification and interaction with biological targets.

Eigenschaften

Molekularformel

C21H20F3N3O4S

Molekulargewicht

467.5g/mol

IUPAC-Name

N-[[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C21H20F3N3O4S/c22-21(23,24)14-2-3-16(27-5-7-29-8-6-27)15(12-14)25-20(32)26-19(28)13-1-4-17-18(11-13)31-10-9-30-17/h1-4,11-12H,5-10H2,(H2,25,26,28,32)

InChI-Schlüssel

JVDKACFYUHCKQQ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC(=O)C3=CC4=C(C=C3)OCCO4

Kanonische SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC(=O)C3=CC4=C(C=C3)OCCO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.